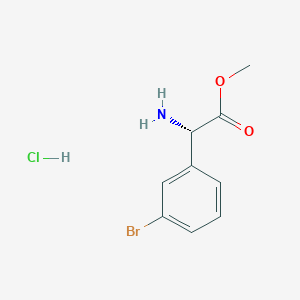
2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one, referred to as 2-chloro-DMI for short, is an organic compound that belongs to the class of heterocyclic compounds. It is a chlorinated derivative of the compound 1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one (DMI). 2-chloro-DMI is a white solid that is insoluble in water and has a molecular weight of 211.63 g/mol.
Scientific Research Applications
2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has been studied extensively in the scientific research field. It has been used as a model compound to study the effects of halogenation on the properties of heterocyclic compounds. It has also been used to study the effects of chlorination on the reactivity of heterocyclic compounds and to investigate the mechanism of halogenation of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is not well understood. However, it is believed that the chlorination of the compound affects the reactivity of the heterocyclic ring, resulting in increased reactivity and stability of the compound.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has no significant biochemical or physiological effects. This is likely due to the fact that the compound is relatively unreactive and does not interact with biological molecules.
Advantages and Limitations for Lab Experiments
2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several advantages for use in lab experiments. It is relatively unreactive and stable, making it ideal for use as a model compound. Additionally, it is insoluble in water, which makes it easier to handle and store. The main limitation of 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is that it is not very reactive and does not interact with biological molecules, making it unsuitable for studies involving biological systems.
Future Directions
Future research on 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one could focus on further investigating the effects of chlorination on the reactivity and stability of heterocyclic compounds. Additionally, research could be conducted to explore the potential applications of 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one in drug development. Other possible research topics include studying the effects of 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one on the structure and reactivity of other organic compounds, as well as investigating the potential use of 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one in other fields such as materials science and nanotechnology.
Synthesis Methods
2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one can be synthesized through a two-step process. The first step involves the reaction of the compound 2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one with thionyl chloride to form the intermediate product 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one-thionyl chloride. This intermediate product can then be hydrolyzed with water to yield 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves the reaction of 2,3-dimethylindole with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-ol, which is then oxidized to the final product using an oxidizing agent.", "Starting Materials": [ "2,3-dimethylindole", "chloroacetyl chloride", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 2,3-dimethylindole is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine or pyridine, to form the intermediate 2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-ol.", "Step 2: The intermediate is then oxidized to the final product using an oxidizing agent, such as sodium hypochlorite or potassium permanganate.", "Step 3: The product is purified using standard techniques, such as column chromatography or recrystallization." ] } | |
CAS RN |
2241142-10-7 |
Product Name |
2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




